molecular formula C18H14FN3O5S2 B2893585 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate CAS No. 896018-32-9

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate

Cat. No. B2893585
M. Wt: 435.44
InChI Key: UJCJRYCTRWDCMH-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate is a useful research compound. Its molecular formula is C18H14FN3O5S2 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-propionamido-1,3,4-thiadiazole-2-thiol, which is synthesized from 2-amino-5-propionamido-1,3,4-thiadiazole and carbon disulfide. The second intermediate is 4-oxo-6-(methylthio)pyran-3-yl 3-fluorobenzoate, which is synthesized from 3-fluorobenzoic acid and 4-hydroxy-6-methyl-2H-pyran-2-one. These two intermediates are then coupled using a thiol-ene reaction to form the final product.

Starting Materials
2-amino-5-propionamido-1,3,4-thiadiazole, carbon disulfide, 3-fluorobenzoic acid, 4-hydroxy-6-methyl-2H-pyran-2-one

Reaction
Synthesis of 5-propionamido-1,3,4-thiadiazole-2-thiol:, Step 1: Dissolve 2-amino-5-propionamido-1,3,4-thiadiazole in water., Step 2: Add carbon disulfide to the solution and stir for 2 hours at room temperature., Step 3: Filter the resulting solid and wash with water and ethanol., Step 4: Dry the solid under vacuum to obtain 5-propionamido-1,3,4-thiadiazole-2-thiol., Synthesis of 4-oxo-6-(methylthio)pyran-3-yl 3-fluorobenzoate:, Step 1: Dissolve 3-fluorobenzoic acid and 4-hydroxy-6-methyl-2H-pyran-2-one in a mixture of ethanol and water., Step 2: Add a catalytic amount of sulfuric acid and reflux the mixture for 4 hours., Step 3: Cool the mixture and add sodium bicarbonate to neutralize the acid., Step 4: Extract the product with ethyl acetate and dry over magnesium sulfate., Step 5: Evaporate the solvent under reduced pressure to obtain 4-oxo-6-(methylthio)pyran-3-yl 3-fluorobenzoate., Coupling of intermediates:, Step 1: Dissolve 5-propionamido-1,3,4-thiadiazole-2-thiol and 4-oxo-6-(methylthio)pyran-3-yl 3-fluorobenzoate in a mixture of ethanol and water., Step 2: Add a catalytic amount of triethylamine and stir for 24 hours at room temperature., Step 3: Filter the resulting solid and wash with water and ethanol., Step 4: Dry the solid under vacuum to obtain the final product, 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate.

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCJRYCTRWDCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate

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